Methyl 4-amino-3-iodo-5-nitrobenzoate
Overview
Description
Methyl 4-amino-3-iodo-5-nitrobenzoate is an organic compound with the molecular formula C8H7IN2O4 It is a derivative of benzoic acid, characterized by the presence of amino, iodo, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3-iodo-5-nitrobenzoate typically involves a multi-step process:
Iodination: The addition of an iodine atom to the aromatic ring.
Amination: The conversion of a nitro group to an amino group.
Esterification: The formation of the ester group by reacting the carboxylic acid with methanol.
Each of these steps requires specific reagents and conditions. For example, nitration is often carried out using a mixture of concentrated sulfuric acid and nitric acid, while iodination can be achieved using iodine and a suitable oxidizing agent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-iodo-5-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Nucleophiles: Such as sodium methoxide or ammonia for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields Methyl 4-amino-3-iodobenzoate, while substitution of the iodine atom can produce various derivatives depending on the nucleophile used .
Scientific Research Applications
Methyl 4-amino-3-iodo-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of Methyl 4-amino-3-iodo-5-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro and iodine groups can participate in redox reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can affect various cellular processes, including enzyme activity and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-amino-3-nitrobenzoate: Lacks the iodine atom, resulting in different reactivity and applications.
Methyl 4-iodo-3-nitrobenzoate: Lacks the amino group, affecting its biological activity.
Methyl 4-amino-5-nitrobenzoate: Lacks the iodine atom, leading to different chemical properties.
Uniqueness
Methyl 4-amino-3-iodo-5-nitrobenzoate is unique due to the combination of amino, iodo, and nitro groups on the benzene ring.
Properties
IUPAC Name |
methyl 4-amino-3-iodo-5-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2O4/c1-15-8(12)4-2-5(9)7(10)6(3-4)11(13)14/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFPLFMZXZTMPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)I)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90737398 | |
Record name | Methyl 4-amino-3-iodo-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90737398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172221-28-2 | |
Record name | Methyl 4-amino-3-iodo-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90737398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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